4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid
Overview
Description
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, commonly known as IBE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential applications in the treatment of various diseases.
Scientific Research Applications
Drug Delivery Systems
Niosomes (NS), which are nonionic surfactant-based vesicles, have shown potential as an effective drug delivery system . They are biodegradable, nontoxic, and stable drug carrier systems. Their amphiphilic nature makes them effective for encapsulation of lipophilic and hydrophilic active pharmaceutical ingredients .
Nanosponges
Nanosponges (NS) are another carrier system being explored for their role in drug delivery . They can solubilize poorly water-soluble drugs, provide prolonged release, and improve drug bioavailability .
Enterohepatic Circulation
The enterohepatic circulation of 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid (PBAB) was studied in rats . After an intravenous administration, the PBAB concentrations in the plasma decreased rapidly, then increased to a peak concentration at 4 hours .
Raman Spectroscopic Studies
Benzoic acid derivatives, including 4-[2-(4-isopropylbenzamido)ethoxy]benzoic acid, have been studied using Raman spectroscopic studies . These studies help in understanding the influence of weak interactions in the crystalline phase .
Soil Stabilization
Phosphate rock (PR) has been used as a raw material to examine the effectiveness of different activation methods such as organic acid activation, thermal activation, and thermal-organic acid activation . The stabilization effects of activated phosphate rock (APR) on Pb-contaminated soil were analyzed .
Aqueous Batteries
Research interests and achievements in aqueous batteries (ABs) have surged globally in the past 5 years . However, their large-scale application is plagued by the limited output voltage and inadequate energy density .
Mechanism of Action
Target of Action
NS-1, also known as Pbab acid or 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, primarily targets the Programmed cell death protein 1 (PD-1) . PD-1 is a crucial anticancer target, and the relatively low response rate and acquired resistance to existing antibody drugs highlight an urgent need to develop alternative targeting strategies .
Mode of Action
The interaction of NS-1 with its targets involves the palmitoylation of PD-1 . Palmitoylation promotes the trafficking of PD-1 to the recycling endosome, thus preventing its lysosome-dependent degradation .
Biochemical Pathways
The biochemical pathways affected by NS-1 involve the mTOR signaling pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain .
Pharmacokinetics
The pharmacokinetics of NS-1 involve its enterohepatic circulation . After intravenous administration, the NS-1 concentrations in the plasma decrease rapidly, then increase to a peak concentration at 4 hours . Over a 6-hour period, a significant portion of the dose is excreted in the bile .
Result of Action
The molecular and cellular effects of NS-1’s action involve the promotion of tumor growth . In tumor cells, PD-1 was found to promote tumor growth even in the absence of the functional adaptive immune system, which involved the increased phosphorylation of ribosomal protein S6 (RPS6) and eIF4E as effectors of the mTOR signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NS-1. For instance, soil organic matter and total nitrogen content have been identified as key driving factors influencing the acid-base buffering capacity of certain compounds . .
properties
IUPAC Name |
4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDHXPJRGNTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150280 | |
Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid | |
CAS RN |
113079-40-6 | |
Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: How does enterohepatic circulation affect the pharmacokinetic profile of PBAB?
A: Enterohepatic circulation significantly influences the pharmacokinetic profile of PBAB. After intravenous administration, PBAB is rapidly metabolized in the liver and excreted into the bile primarily as its 1β-O-acyl glucuronide conjugate (1β-PG) []. This conjugate can be hydrolyzed in the intestine, releasing PBAB back into the systemic circulation, thereby increasing its residence time in the body []. The study demonstrated that approximately 7.2% of the administered dose undergoes enterohepatic circulation [].
Q2: What is the role of acyl migration in the enterohepatic circulation of PBAB?
A: Acyl migration of the 1β-PG conjugate plays a crucial role in modulating the extent of PBAB's enterohepatic circulation. The research demonstrated that incubation of 1β-PG with bile resulted in its conversion to beta-glucuronidase-resistant isomers via intramolecular acyl migration []. This transformation reduces the amount of 1β-PG available for hydrolysis in the intestine, thus diminishing the reabsorption of PBAB and ultimately decreasing its enterohepatic circulation [].
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